2-(Chloromethyl)quinoxaline
Overview
Description
2-(Chloromethyl)quinoxaline is a heterocyclic aromatic compound that contains a quinoxaline ring substituted with a chloromethyl group at the second position. Quinoxalines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active compounds .
Mechanism of Action
Target of Action
Quinoxaline compounds, including 2-(Chloromethyl)quinoxaline, are known to have a broad range of biological activities . . Quinoxaline derivatives are known to exhibit anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic activities
Mode of Action
Quinoxaline compounds are known to interact with dna via a mechanism of bis-intercalation . This interaction can control anomalous cellular proliferation in eukaryotes . It’s plausible that this compound may share a similar mode of action, but this requires further investigation.
Biochemical Pathways
Quinoxaline compounds are known to affect a variety of biological pathways due to their diverse biological activities . For instance, they may influence pathways related to inflammation, convulsion, cancer progression, bacterial and fungal infections, HIV, and pain sensation
Result of Action
Given the known biological activities of quinoxaline compounds, it’s plausible that this compound may exert effects at both the molecular and cellular levels . For instance, it may influence gene expression, cellular signaling pathways, and cell proliferation
Biochemical Analysis
Biochemical Properties
2-(Chloromethyl)quinoxaline, like other quinoxaline derivatives, is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoxaline derivatives have been shown to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoxaline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)quinoxaline typically involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds in the presence of a chlorinating agent. One common method is the reaction of o-phenylenediamine with glyoxal followed by chlorination using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)quinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
- Substituted quinoxalines
- Quinoxaline-2-carboxylic acids
- Dihydroquinoxalines
Scientific Research Applications
2-(Chloromethyl)quinoxaline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, pigments, and agrochemicals
Comparison with Similar Compounds
Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Quinazoline: Shares structural similarities and is used in the synthesis of various pharmaceuticals.
Benzimidazole: Contains a fused benzene and imidazole ring, with applications in medicinal chemistry
Uniqueness: 2-(Chloromethyl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for targeted modifications and functionalization, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-(chloromethyl)quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUVNJJBLOZTAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548219 | |
Record name | 2-(Chloromethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40548219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106435-53-4 | |
Record name | 2-(Chloromethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40548219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is particularly interesting about the synthesis of 2-(chloromethyl)quinoxaline as described in the paper?
A1: The paper describes a novel synthesis of various tricyclic 2(5H)-furanone heterocycles from 3,4,5-trichloro-2(5H)-furanone and bifunctional o-nucleophiles. Interestingly, this compound was also obtained through this method. [] The formation of this compound is particularly noteworthy because it deviates from the expected reaction pathway and provides insight into the reactivity of the starting materials under the specified conditions. The authors discuss the distinctive formation mechanism of this compound, highlighting its unexpected nature. []
Q2: Where can I find more information about the mechanism of formation for this compound as described in the paper?
A2: The paper titled "A NEW SYNTHESIS OF NOVEL TRICYCLIC 2(5H)-FURANONE HETEROCYCLES FROM 3,4,5-TRICHLORO-2(5H)-FURANONE" provides a detailed discussion on the formation mechanism of this compound. You can access the full paper through the following link: []
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